
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to a decanone chain, with a butanoyl substituent at the 7th position of the fluorenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the butanoyl-substituted fluorenone, which is then subjected to further reactions to introduce the decanone chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with DNA or interact with proteins, affecting their function. The butanoyl and decanone chains may also play a role in modulating the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Bis[4-(1-piperidinyl)butanoyl]-9H-fluoren-9-one: Similar structure with piperidinyl groups instead of the decanone chain.
1-(9H-Fluoren-2-YL)ethan-1-one: A simpler compound with an ethanone chain instead of the decanone chain.
Uniqueness
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one is unique due to its specific combination of the fluorenyl group with a butanoyl substituent and a decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61314-15-6 |
|---|---|
Formule moléculaire |
C27H34O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-butanoyl-9H-fluoren-2-yl)decan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-6-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-4-2/h13-18H,3-12,19H2,1-2H3 |
Clé InChI |
UEGJVUHCNYYYCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




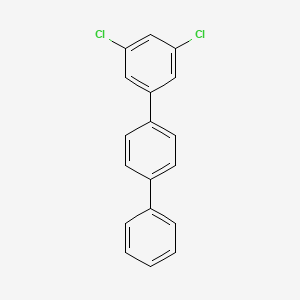
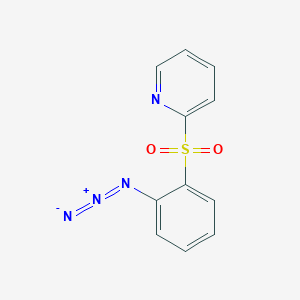
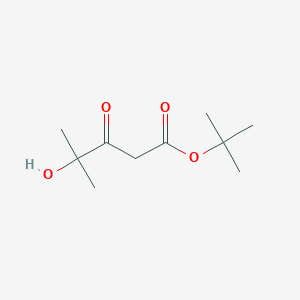
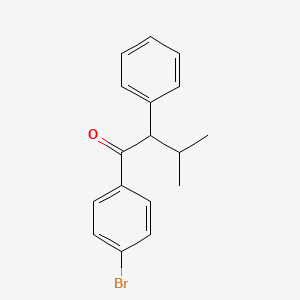
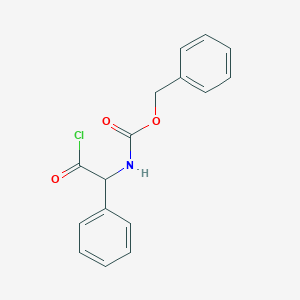
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
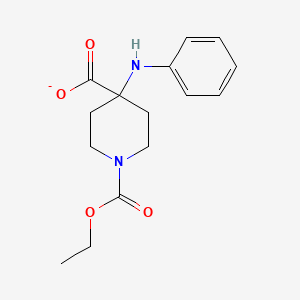
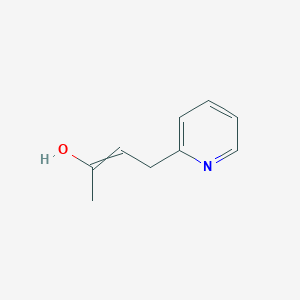
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
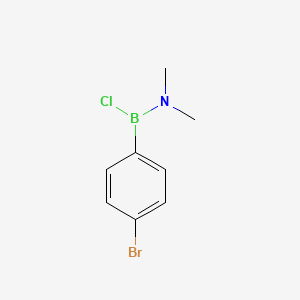
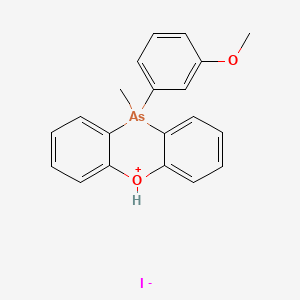
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)
